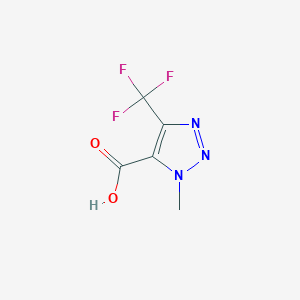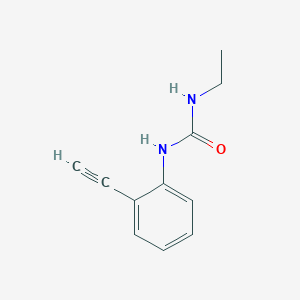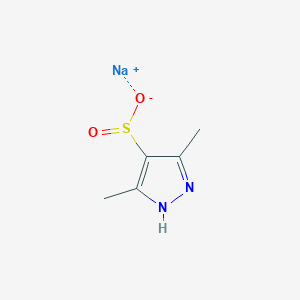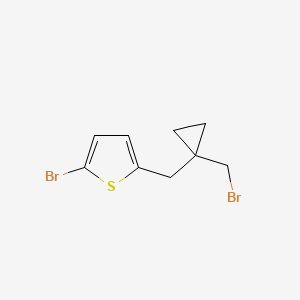
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the thiophene ring, along with a cyclopropylmethyl group attached to the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the metalation-alkylation reaction, where 2-bromothiophene undergoes metalation followed by alkylation with various electrophiles to form the desired product . Another approach involves the coupling of 2-bromothiophene with bromomethylcyclopropane under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of novel materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of advanced materials, including organic thin-film transistors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-((1-(bromomethyl)cyclopropyl)methyl)thiophene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler analog with only one bromine atom.
2-(Bromomethyl)thiophene: Contains a bromomethyl group but lacks the cyclopropylmethyl group.
Other Brominated Thiophenes: Various derivatives with different substitution patterns.
Properties
Molecular Formula |
C9H10Br2S |
|---|---|
Molecular Weight |
310.05 g/mol |
IUPAC Name |
2-bromo-5-[[1-(bromomethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Br2S/c10-6-9(3-4-9)5-7-1-2-8(11)12-7/h1-2H,3-6H2 |
InChI Key |
UIAKEZSBGWEXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
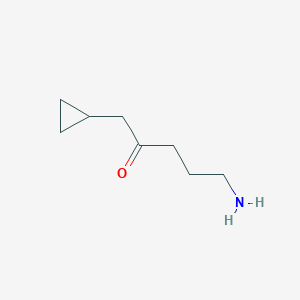
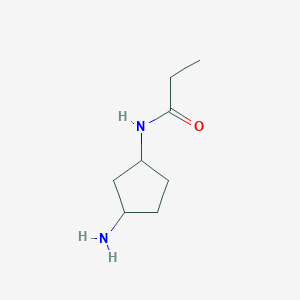
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
